molecular formula C18H22FN5O B2925930 3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320148-45-4

3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No. B2925930
CAS RN: 2320148-45-4
M. Wt: 343.406
InChI Key: XDIDOJMQKCHFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C18H22FN5O and its molecular weight is 343.406. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A compound with a structure incorporating elements similar to 3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of ofloxacin. This activity was particularly notable against methicillin-resistant Staphylococcus aureus (MRSA) isolates, suggesting the compound's potential in addressing antibiotic-resistant bacterial infections (Inoue et al., 1994).

Antimycobacterial Properties

Another related compound showcased significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting its potential as a novel antimycobacterial agent. The compound was notably more potent than established treatments like isoniazid and ciprofloxacin, presenting a promising avenue for tuberculosis therapy (Kumar et al., 2008).

Corrosion Inhibition

In the field of materials science, derivatives of 3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline were studied for their corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds were found to offer protection against corrosion, suggesting applications in the protection of metal surfaces and structures (Kaya et al., 2016).

Antifungal and Antibacterial Agents

A novel series incorporating similar structural motifs was synthesized and exhibited considerable antifungal and antibacterial properties. The compounds were effective against a range of clinically relevant microbial strains, indicating their potential as leads for the development of new antimicrobial agents (Thanusu et al., 2010).

Novel Antibacterial Agents

Research into 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives, related to the core structure of interest, revealed compounds with promising antibacterial activity. These novel fluoroquinolones showed efficacy against both susceptible and multidrug-resistant bacterial strains, suggesting a potential role in addressing the growing issue of antibiotic resistance (Huang et al., 2010).

properties

IUPAC Name

3-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c19-15-10-20-12-21-18(15)24-7-5-13(6-8-24)11-25-17-9-14-3-1-2-4-16(14)22-23-17/h9-10,12-13H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIDOJMQKCHFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

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